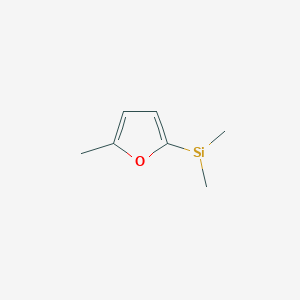
1,1',1''-Methanetriyltris(4-ethynylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is a chemical compound with the molecular formula C25H16 It is a star-shaped molecule consisting of a central benzene ring connected to three ethynylbenzene groups via a methanetriyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a central benzene core with ethynylbenzene groups in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated structures.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) depends on the specific application. In general, its effects are mediated by its ability to participate in various chemical reactions due to the presence of ethynyl groups and the central benzene core. These reactions can lead to the formation of new chemical bonds and the modification of existing structures, which can be exploited in different scientific and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-Methanetriyltris(4-bromobenzene): Similar structure but with bromine atoms instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-nitrobenzene): Similar structure but with nitro groups instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
Uniqueness
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of conjugated polymers and advanced materials, as well as in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
10509-19-0 |
|---|---|
Molekularformel |
C25H16 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[bis(4-ethynylphenyl)methyl]-4-ethynylbenzene |
InChI |
InChI=1S/C25H16/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18,25H |
InChI-Schlüssel |
RDKOQZYMNDDUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


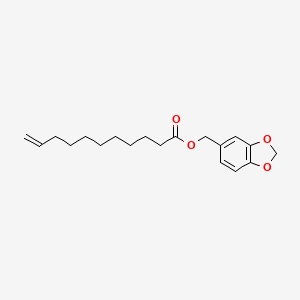
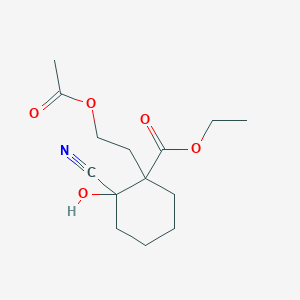
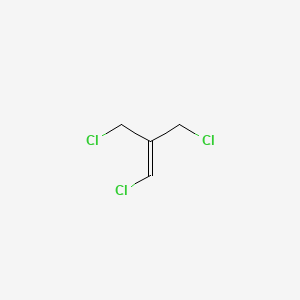


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)


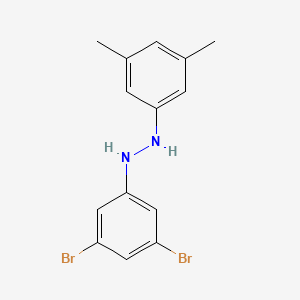
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

